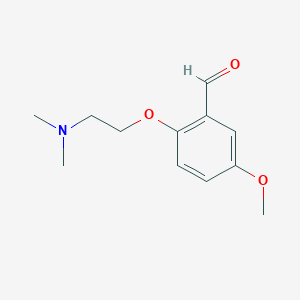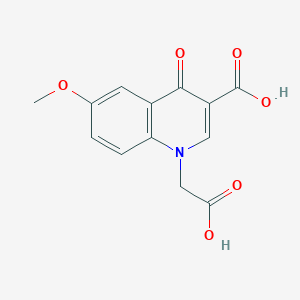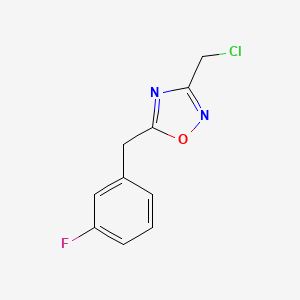![molecular formula C17H20BrNO3S B12121663 (4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B12121663.png)
(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine is an organic compound with a complex structure, featuring both bromine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by sulfonylation. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: NaOCH3 in methanol as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Shares the bromine functional group but differs in its overall structure and reactivity.
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar in having a bromine atom and an amine group, but with different substituents and applications.
Uniqueness
(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine is unique due to its combination of bromine and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C17H20BrNO3S |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c1-5-22-16-8-9-17(13(4)12(16)3)23(20,21)19-15-7-6-14(18)10-11(15)2/h6-10,19H,5H2,1-4H3 |
InChI Key |
NZUMFZBKXCHQBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)
![Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-](/img/structure/B12121591.png)





![N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12121630.png)



![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid](/img/structure/B12121657.png)
![8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one](/img/structure/B12121658.png)
